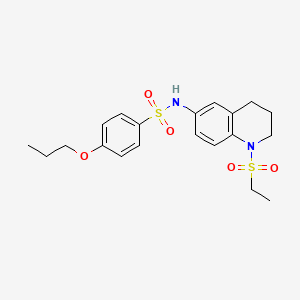

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-3-14-27-18-8-10-19(11-9-18)29(25,26)21-17-7-12-20-16(15-17)6-5-13-22(20)28(23,24)4-2/h7-12,15,21H,3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPICMGRMPYQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide typically involves a multi-step process. The key steps include the formation of the tetrahydroquinoline core, the introduction of the ethylsulfonyl group, and the coupling with 4-propoxybenzenesulfonyl chloride. Standard organic synthesis techniques such as nucleophilic substitution and catalytic hydrogenation are employed.

Industrial Production Methods: Industrial production of this compound may involve scaling up the lab-based methods to handle larger volumes. The use of continuous flow reactors and optimization of reaction conditions are common approaches to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Potential reduction of the sulfonyl group.

Substitution: Both nucleophilic and electrophilic substitutions are possible on the aromatic ring.

Common Reagents and Conditions: Reactions involving this compound typically use reagents such as sodium hydride, thionyl chloride, and palladium catalysts. Conditions often involve moderate temperatures and controlled pH environments.

Major Products Formed: Depending on the reactions, the major products can include oxidized derivatives, reduced sulfonyl compounds, and various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules and as a starting material for the preparation of biologically active compounds.

Biology and Medicine: In medicinal chemistry, it has been explored for its potential as an inhibitor of enzymes and receptors. Its structural features allow it to bind with specific biological targets, making it a candidate for drug development.

Industry: This compound finds use in the production of specialty chemicals and materials due to its stability and reactivity. It is also investigated for its properties in polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide exerts its effects depends largely on its interaction with molecular targets. It may function by inhibiting enzyme activity through binding to active sites or by modulating receptor functions. The sulfonamide group often plays a crucial role in these interactions by forming strong hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Molecular Weight and Physicochemical Properties

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a synthetic compound notable for its structural complexity and potential biological activities. The compound features a tetrahydroquinoline backbone, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . Its structure includes:

- Tetrahydroquinoline core : This bicyclic structure is often associated with various biological activities.

- Ethylsulfonyl group : Enhances the compound's reactivity and potential enzyme inhibition properties.

- Propoxybenzenesulfonamide moiety : Contributes to the compound's solubility and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against lysyl oxidase . Lysyl oxidase plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of this enzyme can be beneficial in treating conditions such as fibrosis and cancer metastasis .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. This aspect is particularly relevant in the context of developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory effects. Given the increasing prevalence of inflammatory diseases, compounds like this one could serve as valuable therapeutic agents.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds within the same class:

The mechanism by which this compound exerts its biological effects is believed to involve:

- Binding to active sites : The sulfonamide moiety may enhance binding affinity to target enzymes.

- Modulation of signaling pathways : By inhibiting key enzymes like lysyl oxidase, the compound may alter collagen remodeling processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin) | Methylsulfonyl group instead of ethylsulfonyl | Variation affects reactivity and potency |

| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin) | Ethylthio group instead of ethylsulfonyl | Alters chemical properties significantly |

| N-(1-(phenyl)-1,2,3,4-tetrahydroquinolin) | Phenyl group instead of ethylsulfonyl | Changes in aromatic character influence biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.